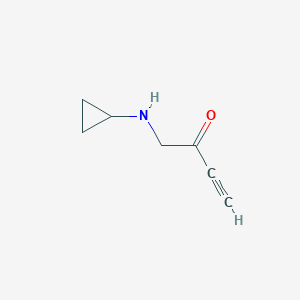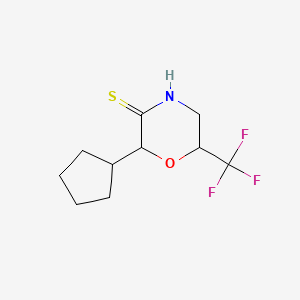
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C10H14F3NOS and a molecular weight of 253.28 g/mol . This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a morpholine ring with a thione substitution. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione typically involves the reaction of cyclopentylamine with trifluoroacetic anhydride to form an intermediate, which is then reacted with morpholine-3-thione under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature and time are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding morpholine derivative.
Substitution: Products with substituted trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The cyclopentyl group contributes to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other similar compounds, such as:
2-Cyclopentyl-6-(trifluoromethyl)morpholine: Lacks the thione group, resulting in different chemical reactivity and biological activity.
6-(Trifluoromethyl)morpholine-3-thione: Lacks the cyclopentyl group, affecting its stability and bioavailability.
2-Cyclopentylmorpholine-3-thione: Lacks the trifluoromethyl group, influencing its lipophilicity and membrane permeability.
The unique combination of the cyclopentyl, trifluoromethyl, and thione groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14F3NOS |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-cyclopentyl-6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C10H14F3NOS/c11-10(12,13)7-5-14-9(16)8(15-7)6-3-1-2-4-6/h6-8H,1-5H2,(H,14,16) |
InChI-Schlüssel |
AJVMFGWDMZJKEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2C(=S)NCC(O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


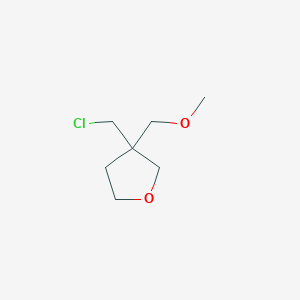
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
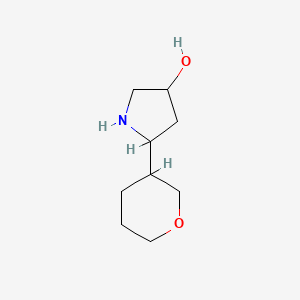
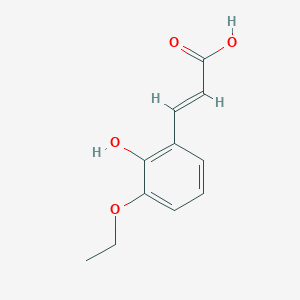
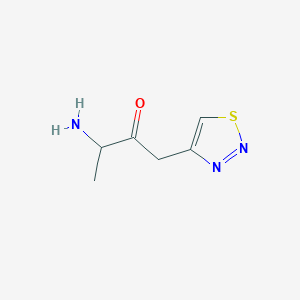
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
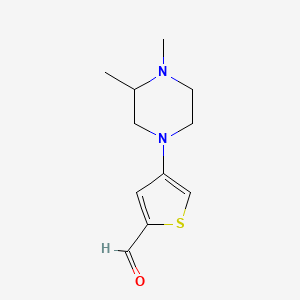
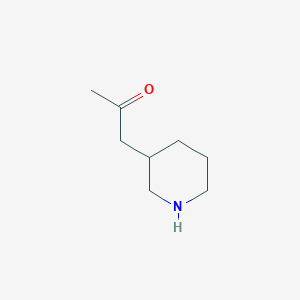
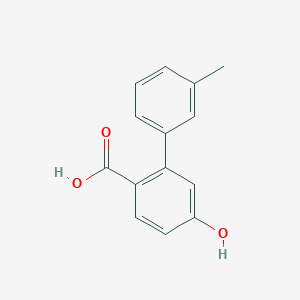

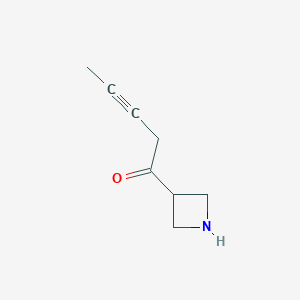
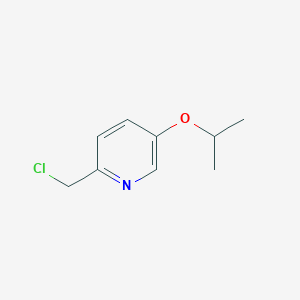
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
